Maltose

描述

属性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-PICCSMPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018093 | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69-79-4, 16984-36-4 | |

| Record name | Maltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

102-103 °C | |

| Record name | Maltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Glycosidic Linkage of Maltose

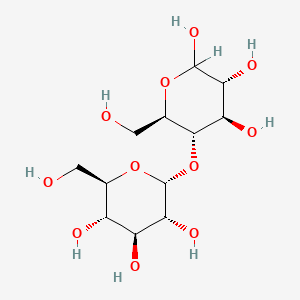

Abstract: Maltose, a fundamental disaccharide, plays a significant role in biochemistry and various industrial processes. Comprising two α-D-glucose units, its structure is defined by a characteristic α-1,4-glycosidic bond. This guide provides a comprehensive examination of the molecular architecture of this compound, its physicochemical properties, and the key chemical reactions it undergoes. Furthermore, it presents detailed experimental protocols for the structural elucidation of this compound using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, methodologies crucial for researchers in carbohydrate chemistry, biochemistry, and drug development.

Molecular Structure of this compound

This compound, also known as malt sugar, is a disaccharide with the chemical formula C₁₂H₂₂O₁₁.[1][2] It is formed from the condensation of two α-D-glucose monosaccharide units.[2][3] This linkage is a covalent bond known as a glycosidic bond, which is formed in a dehydration reaction that eliminates one molecule of water.[1][4]

The α-1,4-Glycosidic Bond

The defining feature of this compound's structure is the α-1,4-glycosidic linkage that connects the two glucose residues.[3][5] This nomenclature specifies:

-

α (alpha): The hydroxyl group on the anomeric carbon (C1) of the first glucose molecule was oriented in the alpha position (pointing downwards in a standard Haworth projection) before forming the bond.[4][6]

-

1,4: The bond connects the anomeric carbon (C1) of the first glucose unit to the fourth carbon (C4) of the second glucose unit.[5][6]

The formation of this bond locks the first glucose residue in its α-anomeric form. However, the second glucose unit retains a free anomeric carbon at its C1 position. This structural feature is responsible for many of this compound's chemical properties.

References

- 1. This compound Definition, Structure & Function - Lesson | Study.com [study.com]

- 2. byjus.com [byjus.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. This compound Formula - Structure, Composition, Properties and Functions [vedantu.com]

- 5. This compound- Structure, Properties,Production and Applications. [allen.in]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Biochemical Pathway Analysis of Maltose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core biochemical pathways involved in maltose metabolism, with a focus on the model organisms Escherichia coli and Saccharomyces cerevisiae. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the metabolic routes, enzymatic players, regulatory networks, and experimental methodologies crucial for studying this fundamental carbohydrate utilization pathway.

Core Biochemical Pathways of this compound Metabolism

This compound, a disaccharide composed of two α-1,4 linked glucose units, serves as a significant carbon source for many organisms. Its metabolism is a tightly regulated process involving transport into the cell and subsequent enzymatic breakdown to yield monosaccharides that can enter central carbon metabolism.

This compound Metabolism in Escherichia coli

In E. coli, the metabolism of this compound and larger maltodextrins is governed by the mal regulon, a classic example of positive gene regulation. The pathway involves the coordinated action of periplasmic, inner membrane, and cytoplasmic proteins.

The initial step is the transport of this compound across the outer membrane through the LamB porin. In the periplasm, the this compound-binding protein (MBP or MalE) binds this compound with high affinity and delivers it to the MalFGK2 ATP-binding cassette (ABC) transporter, which translocates this compound across the inner membrane into the cytoplasm in an ATP-dependent process.

Once inside the cytoplasm, this compound is metabolized by two primary enzymes:

-

Amylomaltase (MalQ): This enzyme catalyzes a transglycosylation reaction. It transfers a glucosyl unit from one this compound molecule to another, producing glucose and maltotriose. Longer maltodextrins can also be formed.

-

Maltodextrin Phosphorylase (MalP): This enzyme phosphorolytically cleaves maltodextrins (with a minimum chain length of four glucose units) to produce glucose-1-phosphate and a shortened maltodextrin.[1]

The glucose and glucose-1-phosphate generated then enter glycolysis after being converted to glucose-6-phosphate by glucokinase and phosphoglucomutase, respectively.

This compound Metabolism in Saccharomyces cerevisiae

In the yeast S. cerevisiae, this compound metabolism is facilitated by proteins encoded by one of five unlinked MAL loci (MAL1, MAL2, MAL3, MAL4, or MAL6).[2] Each active MAL locus typically contains three genes: a regulatory gene (MALx3), a this compound permease gene (MALx1), and a maltase gene (MALx2).[2]

This compound is transported across the plasma membrane by a specific this compound permease (e.g., Mal61), which functions as a proton symporter.[2] This active transport mechanism concentrates this compound inside the cell.

Intracellularly, the pathway is simpler than in E. coli:

-

Maltase (α-glucosidase): This enzyme hydrolyzes one molecule of this compound into two molecules of glucose.[2]

The resulting glucose molecules are then phosphorylated by hexokinase to enter the glycolytic pathway.

Quantitative Data Presentation

The following tables summarize key quantitative parameters associated with the this compound metabolic pathways in E. coli and S. cerevisiae. These values are essential for kinetic modeling and understanding the efficiency of the metabolic processes.

Table 1: Kinetic Parameters of this compound Transport

| Organism | Transporter | Substrate | Km | Vmax | Reference(s) |

| E. coli | MalFGK2 (wild-type) | This compound | 1 µM | 2.0 nmol/min/108 cells | [3] |

| E. coli | MalFGK2 (wild-type) | Maltotriose | 2 µM | 1.1 nmol/min/108 cells | [3] |

| E. coli | MalFGK2 (lamB mutant) | This compound | 100-500 µM | Not significantly affected | [3] |

| S. cerevisiae | Mal21 permease | This compound | ~5 mM | Not specified | [4] |

| S. cerevisiae | Agt1 permease | This compound | ~18 mM | Not specified | [4] |

| S. cerevisiae | Agt1 permease | Maltotriose | ~18 mM | Not specified | [4] |

Table 2: Kinetic Parameters of Key Metabolic Enzymes

| Organism | Enzyme | EC Number | Substrate(s) | Km | kcat/Km (Efficiency) | Reference(s) |

| E. coli | Amylomaltase (MalQ) | 2.4.1.25 | Maltotriose | Not specified | Highest for maltotetraose | [3] |

| E. coli | Maltodextrin Phosphorylase (MalP) | 2.4.1.1 | Maltodextrins (≥G4) | Not specified | Not specified | [1][5] |

| S. cerevisiae | Maltase (α-glucosidase) | 3.2.1.20 | This compound | Varies by specific enzyme | Not specified | [4] |

Signaling Pathways and Regulatory Networks

The utilization of this compound is a highly regulated process to ensure that the metabolic machinery is only expressed when the substrate is available and preferred carbon sources, like glucose, are absent.

The mal Regulon in E. coli

Expression of the mal genes is positively controlled by the transcriptional activator MalT.[6] The activity of MalT is, in turn, regulated by the inducer maltotriose and ATP.[6] When maltotriose is present, it binds to MalT, causing a conformational change that allows MalT to bind to specific DNA sequences (MalT boxes) in the promoters of the mal operons, thereby activating transcription.[7]

The system is also subject to catabolite repression. In the presence of glucose, the synthesis of cyclic AMP (cAMP) is low, leading to an inactive cAMP receptor protein (CAP). CAP, when activated by cAMP, is required for the efficient transcription of the malT gene.[6] Additionally, the global regulator Mlc acts as a repressor for malT transcription.[8]

MAL Gene Regulation in S. cerevisiae

The expression of MAL genes is subject to two main regulatory mechanisms: induction by this compound and repression by glucose.

-

This compound Induction: The presence of intracellular this compound is required to induce the expression of the MAL structural genes (MALx1 and MALx2).[2] This induction is mediated by the regulatory protein Malx3, which functions as a transcriptional activator. Intracellular this compound is thought to trigger a signaling cascade that leads to the activation of Malx3.

-

Glucose Repression: When glucose is present in the medium, it is the preferred carbon source, and the expression of the MAL genes is repressed. This is a complex process involving multiple pathways. One key player is the Mig1 repressor protein. In the presence of high glucose, Mig1 is dephosphorylated and translocates to the nucleus, where it binds to the promoters of the MAL genes and recruits the Cyc8-Tup1 corepressor complex to inhibit transcription.[9][10] The activity of Mig1 is controlled by the Snf1 protein kinase, which is inactive in high glucose conditions.[9][10]

Experimental Protocols

This section details methodologies for key experiments in the analysis of this compound biochemical pathways.

α-Glucosidase (Maltase) Activity Assay

This protocol is adapted from colorimetric assays using a chromogenic substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG).[11][12][13]

Principle: α-glucosidase hydrolyzes the colorless substrate pNPG to release p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405-410 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme activity.

Materials:

-

Phosphate buffer (50-100 mM, pH 6.8-7.0)

-

pNPG solution (1-10 mM in buffer)

-

Sodium carbonate (1 M) or other stop solution

-

Cell lysate or purified enzyme solution

-

Microplate reader or spectrophotometer

Procedure:

-

Sample Preparation: Prepare cell lysates by methods such as sonication or glass bead disruption in cold phosphate buffer. Centrifuge to remove cell debris and collect the supernatant.

-

Reaction Setup: In a 96-well plate or microcentrifuge tubes, pre-incubate the cell lysate/enzyme sample with phosphate buffer at 37°C for 5 minutes.

-

Initiate Reaction: Add the pNPG substrate solution to start the reaction. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as sodium carbonate, which also enhances the color of the p-nitrophenol by increasing the pH.

-

Measurement: Measure the absorbance of the solution at 405-410 nm.

-

Quantification: Use a standard curve of p-nitrophenol to determine the amount of product formed. One unit of α-glucosidase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmol of pNPG per minute under the specified conditions.

Maltodextrin Phosphorylase (MalP) Activity Assay

This protocol outlines a coupled enzymatic assay to determine MalP activity.

Principle: MalP catalyzes the phosphorolysis of maltodextrins in the presence of inorganic phosphate (Pi) to produce glucose-1-phosphate (G1P). The G1P is then converted to glucose-6-phosphate (G6P) by phosphoglucomutase (PGM). G6P is subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

-

HEPES or Tris-HCl buffer (e.g., 50 mM, pH 7.0)

-

Maltodextrin solution (e.g., maltotetraose or higher)

-

Potassium phosphate (Pi) solution

-

Phosphoglucomutase (PGM)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP+

-

Magnesium chloride (MgCl2, as a cofactor for PGM)

-

Cell lysate or purified enzyme

Procedure:

-

Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing buffer, maltodextrin, Pi, NADP+, MgCl2, PGM, and G6PDH.

-

Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow temperature equilibration and establish a baseline reading.

-

Initiate Reaction: Add the cell lysate or purified MalP to the reaction mixture to start the reaction.

-

Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculation: Calculate the rate of NADPH formation from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6220 M-1cm-1). This rate is directly proportional to the MalP activity.

Quantification of Intracellular Metabolites by LC-MS/MS

This protocol provides a general workflow for the absolute quantification of this compound pathway intermediates (e.g., glucose, glucose-1-phosphate, glucose-6-phosphate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards.[5][14]

Principle: Cells are grown in a medium containing a stable isotope-labeled carbon source (e.g., 13C-glucose) until metabolic steady-state is reached, resulting in the labeling of intracellular metabolites. Metabolism is then rapidly quenched, and cells are extracted with a solvent containing known concentrations of unlabeled (12C) metabolite standards. The ratio of the labeled endogenous metabolite to the unlabeled internal standard is determined by LC-MS/MS, allowing for accurate quantification.

Workflow:

Analysis of Gene Expression by RT-qPCR

This protocol describes a general workflow for quantifying the expression levels of mal or MAL genes using reverse transcription-quantitative PCR (RT-qPCR).[15][16][17]

Principle: Total RNA is extracted from cells grown under different conditions (e.g., induced vs. repressed). The RNA is then reverse-transcribed into complementary DNA (cDNA). The abundance of specific gene transcripts in the cDNA sample is quantified using qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The expression level is normalized to one or more stably expressed reference genes.

Workflow:

-

Cell Culture and Harvest: Grow cells under the desired experimental conditions (e.g., with this compound, with glucose, or with a non-repressing carbon source). Harvest cells during the exponential growth phase.

-

RNA Extraction: Immediately stabilize the RNA population (e.g., by flash-freezing) and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and appropriate primers (e.g., random hexamers or oligo(dT) primers).

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mixture containing cDNA template, gene-specific forward and reverse primers, qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green dye), and a reference dye (e.g., ROX).

-

Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the threshold cycle (Ct) for each gene of interest and reference gene(s).

-

Calculate the relative gene expression using the ΔΔCt method or a standard curve method. The expression of the target gene is normalized to the geometric mean of the expression of multiple validated reference genes.

-

Conclusion

The biochemical pathways for this compound utilization in E. coli and S. cerevisiae represent elegant systems of transport, metabolism, and regulation. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is fundamental for applications ranging from metabolic engineering and industrial fermentation to the development of novel antimicrobial or therapeutic agents targeting carbohydrate metabolism. This guide provides a foundational framework for researchers to delve into the intricate analysis of these core metabolic processes.

References

- 1. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Achieving Metabolic Flux Analysis for S. cerevisiae at a Genome-Scale: Challenges, Requirements, and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amylomaltases in Extremophilic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flux analysis and control of the central metabolic pathways in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maltodextrin phosphorylase - Wikipedia [en.wikipedia.org]

- 6. caister.com [caister.com]

- 7. Efficient downstream processing of maltodextrin phosphorylase from Escherichia coli and stabilization of the enzyme by immobilization onto hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Growth and Glucose Repression Are Controlled by Glucose Transport in Saccharomyces cerevisiae Cells Containing Only One Glucose Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the mechanism by which glucose inhibits this compound induction of MAL gene expression in Saccharomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucose repression in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Metabolic Flux Analysis in Escherichia coli - Creative Proteomics MFA [creative-proteomics.com]

- 13. Real-Time PCR for Quantitative Analysis of Human Commensal Escherichia coli Populations Reveals a High Frequency of Subdominant Phylogroups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abcam.cn [abcam.cn]

- 15. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]

- 16. Novel reference genes for quantifying transcriptional responses of Escherichia coli to protein overexpression by quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Validation of reference genes for quantitative expression analysis by real-time RT-PCR in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Maltose Metabolism in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core mechanisms of maltose and maltodextrin metabolism in Escherichia coli. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in bacterial carbohydrate metabolism, gene regulation, and transport systems. The intricate and well-studied mal regulon in E. coli offers a paradigm for understanding complex biological systems and presents potential targets for antimicrobial strategies.

Core Components of the this compound System

The ability of Escherichia coli to utilize this compound and larger malto-oligosaccharides (maltodextrins) is governed by the mal regulon, which encompasses a set of genes organized into several operons.[1] The expression of these genes is tightly controlled, allowing the bacterium to efficiently adapt to the availability of these carbohydrates as a carbon source.[2][3] The key components of this system can be broadly categorized into transport proteins, metabolic enzymes, and regulatory proteins.

The mal genes are located in different regions of the E. coli chromosome, primarily in the malA and malB loci.[4] The malA region includes the malT and malPQ operons, while the malB region contains the malEFG and malK-lamB operons.[4]

Table 1: Key Genes and Proteins in the E. coli this compound System

| Gene | Protein Product | Function | Operon |

| malT | MalT | Transcriptional activator of all mal operons.[1][2][5] | malT |

| malP | Maltodextrin Phosphorylase | Cleaves maltodextrins to glucose-1-phosphate and a shorter maltodextrin.[4][6] | malPQ |

| malQ | Amylomaltase | Transfers glucosyl units from one maltodextrin to another, producing glucose and longer maltodextrins.[4][6][7] | malPQ |

| malE | This compound-Binding Protein (MBP) | Periplasmic protein that binds this compound and maltodextrins with high affinity and delivers them to the MalFGK2 transporter.[4][8] | malEFG |

| malF | MalF | Integral inner membrane protein, part of the ABC transporter.[4][9] | malEFG |

| malG | MalG | Integral inner membrane protein, part of the ABC transporter.[4][9] | malEFG |

| malK | MalK | ATP-binding cassette (ABC) subunit of the inner membrane transporter; also acts as a repressor of the mal system.[4][5][9] | malK-lamB |

| lamB | LamB (Maltoporin) | Outer membrane porin that facilitates the diffusion of this compound and maltodextrins into the periplasm.[4] | malK-lamB |

| malS | Periplasmic α-amylase | Degrades long maltodextrins in the periplasm.[4][6] | malS |

| malZ | Maltodextrin Glucosidase | Cytoplasmic enzyme that hydrolyzes maltodextrins to glucose.[4][6] | malZ |

| mlc | Mlc | A global regulator that represses the expression of malT.[5][10] | Not in a mal operon |

Signaling and Metabolic Pathways

The metabolism of this compound in E. coli involves a coordinated series of transport and enzymatic steps, all under the precise control of a sophisticated regulatory network.

Transport of this compound and Maltodextrins

The journey of maltodextrins from the extracellular environment to the cytoplasm begins at the outer membrane.

-

Outer Membrane Transport : this compound and maltodextrins diffuse through the LamB porin into the periplasmic space.[4]

-

Periplasmic Binding : In the periplasm, the This compound-Binding Protein (MBP or MalE) binds to the carbohydrates with high affinity.[4][8]

-

Inner Membrane Transport : The substrate-loaded MBP interacts with the MalFGK₂ ABC transporter complex in the inner membrane.[4][9] This interaction triggers ATP hydrolysis by the MalK subunits, providing the energy to translocate the substrate into the cytoplasm.[9]

References

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. med.upenn.edu [med.upenn.edu]

- 3. DNase I Footprinting: Understanding Protein-DNA Interactions - Creative Proteomics [iaanalysis.com]

- 4. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNase I footprinting [gene.mie-u.ac.jp]

- 6. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 7. Frontiers | Production and purification of outer membrane vesicles encapsulating green fluorescent protein from Escherichia coli: a step towards scalable OMV technologies [frontiersin.org]

- 8. static.igem.org [static.igem.org]

- 9. Gene induction: ß-galactosidase in E. coli [practicalbiology.org]

- 10. researchgate.net [researchgate.net]

The Discovery of Maltose Transport Systems: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The transport of maltose and malto-oligosaccharides across the cell membrane is a fundamental process for nutrient acquisition in many bacteria. The this compound transport system of Escherichia coli has served as a paradigm for understanding ATP-Binding Cassette (ABC) transporters, a vast and medically relevant superfamily of proteins.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism, and regulation of the this compound transport system, with a focus on the core molecular components and the key experimental methodologies that have been instrumental in its characterization.

Core Components of the E. coli this compound Transport System

The E. coli this compound transport system is a multi-protein complex that spans the inner and outer membranes.[3] Its discovery and characterization have been the result of decades of genetic and biochemical studies.[1][4] The system is comprised of the following key components:

-

Maltoporin (LamB): Located in the outer membrane, LamB is a porin that forms a channel allowing for the passive diffusion of this compound and maltodextrins into the periplasm.[3][5]

-

This compound-Binding Protein (MBP or MalE): A soluble protein residing in the periplasm, MBP binds this compound with high affinity and delivers it to the inner membrane transporter.[4][5]

-

Inner Membrane Transporter (MalFGK2): This complex is the core of the this compound transport system and is a member of the ABC transporter superfamily.[1][4] It consists of:

-

MalF and MalG: Two integral transmembrane proteins that form the channel through which this compound traverses the inner membrane.[1][4]

-

MalK: Two peripheral membrane proteins located on the cytoplasmic side of the inner membrane. MalK subunits bind and hydrolyze ATP, providing the energy for the transport process.[1][4]

-

The Transport Mechanism: An ATP-Driven Conformational Cascade

The transport of this compound across the inner membrane is an active process powered by ATP hydrolysis.[1] The mechanism involves a series of conformational changes in the MalFGK2 complex, initiated by the binding of this compound-loaded MBP.[6]

The process can be summarized in the following steps:

-

Binding of this compound to MBP: In the periplasm, this compound binds to the this compound-Binding Protein (MBP), inducing a conformational change in MBP from an "open" to a "closed" state.[6]

-

Interaction with the Transporter: The closed, this compound-bound MBP docks onto the periplasmic side of the MalFGK2 complex.[6]

-

Signal Transduction and ATP Binding: This interaction triggers a conformational change in the transmembrane domains (MalF and MalG), which is transmitted to the cytoplasmic MalK subunits. This facilitates the binding of two ATP molecules to the MalK dimer.[7]

-

Translocation: ATP binding induces a major conformational change in the MalFGK2 complex, causing the transmembrane channel to open towards the cytoplasm and allowing for the release of this compound into the cell.[6]

-

ATP Hydrolysis and Resetting: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) resets the transporter to its initial, inward-facing conformation, ready for another cycle of transport.[6]

Quantitative Data on this compound Transport and ATPase Activity

The kinetics of this compound transport and the associated ATPase activity of the MalFGK2 complex have been extensively studied. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Organism/Condition | Reference |

| This compound Transport | |||

| Km for this compound | ~1 µM | E. coli (wild-type) | [4] |

| Km for this compound | ~2 mM | E. coli (MBP-independent mutants) | [4] |

| Vmax for this compound Transport | 61 nmol/min/mg | Salmonella typhimurium (reconstituted in proteoliposomes) | [8] |

| ATPase Activity | |||

| Km for ATP | 0.1 mM | Salmonella typhimurium (reconstituted in proteoliposomes) | [8] |

| Vmax for ATPase Activity | 1.25 µmol Pi/min/mg | Salmonella typhimurium (reconstituted in proteoliposomes) | [8] |

| Basal ATPase Activity (no MBP) | Very low | E. coli | [1] |

| Stimulated ATPase Activity (+MBP and this compound) | >1,000-fold increase | E. coli (reconstituted in proteoliposomes) | [1] |

Regulation of the this compound Transport System: The mal Regulon

The expression of the genes encoding the components of the this compound transport system is tightly regulated to ensure that these proteins are only synthesized when this compound is available as a carbon source. This regulation occurs at the level of transcription through the mal regulon.[5][9]

The key regulator of the mal regulon is the MalT protein, a transcriptional activator.[9][10] The activity of MalT is controlled by the inducer, maltotriose, and ATP.[9] When this compound is present in the environment, it is transported into the cell and converted to maltotriose, which then binds to MalT.[9] This binding, along with ATP, activates MalT, allowing it to bind to specific DNA sequences called MalT boxes located in the promoters of the mal genes, thereby initiating their transcription.[5]

Furthermore, the MalK subunit of the transporter itself plays a regulatory role. In the absence of substrate, MalK can directly inhibit the activity of MalT, preventing the expression of the mal genes.[5] This ensures that the cell does not waste energy synthesizing the transport system when this compound is not present.

Key Experimental Protocols

The elucidation of the this compound transport system has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Purification of MalFGK2 Complex and this compound-Binding Protein (MBP)

Objective: To obtain pure and functional protein components for in vitro assays.

Methodology:

-

Overexpression: The genes encoding MalF, MalG, MalK, and MalE (MBP) are cloned into expression plasmids, often with affinity tags (e.g., His-tag), and transformed into an E. coli expression strain. Protein expression is induced by the addition of an inducer like IPTG.[11]

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cells are then lysed using methods such as sonication or high-pressure homogenization to release the cellular contents.[12]

-

Membrane Fractionation (for MalFGK2): For the membrane-bound MalFGK2 complex, the cell lysate is subjected to ultracentrifugation to pellet the cell membranes.

-

Solubilization (for MalFGK2): The membrane pellet is resuspended in a buffer containing a mild detergent (e.g., n-dodecyl-β-D-maltoside, DDM) to solubilize the membrane proteins.[13]

-

Affinity Chromatography: The solubilized protein extract (for MalFGK2) or the soluble fraction of the cell lysate (for MBP) is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, amylose resin for MBP).[11][14]

-

Washing and Elution: The column is washed with a buffer to remove non-specifically bound proteins. The target protein is then eluted by adding a competitor (e.g., imidazole for His-tagged proteins, this compound for MBP) to the buffer.[14]

-

Size-Exclusion Chromatography: As a final purification step, the eluted protein is subjected to size-exclusion chromatography to remove aggregates and ensure homogeneity.

Reconstitution of the MalFGK2 Complex into Proteoliposomes

Objective: To study the function of the transporter in a lipid bilayer environment that mimics the cell membrane.

Methodology:

-

Liposome Preparation: E. coli polar lipids are dried to a thin film and then rehydrated in a suitable buffer to form multilamellar vesicles. These are then sonicated or extruded to form small unilamellar vesicles (liposomes).[4]

-

Detergent Destabilization: A controlled amount of a detergent, such as Triton X-100, is added to the liposome suspension to destabilize the lipid bilayer.[4]

-

Incorporation of Protein: The purified, detergent-solubilized MalFGK2 complex is added to the destabilized liposomes.

-

Detergent Removal: The detergent is slowly removed from the mixture, for example, by dialysis or by using adsorbent beads (e.g., Bio-Beads).[13] This causes the liposomes to reform, incorporating the transporter into the lipid bilayer, forming proteoliposomes.

-

Harvesting Proteoliposomes: The proteoliposomes are collected by ultracentrifugation and resuspended in the desired buffer for functional assays.[1]

This compound Transport Assay in Proteoliposomes

Objective: To directly measure the uptake of this compound into proteoliposomes containing the reconstituted MalFGK2 complex.

Methodology:

-

Assay Setup: Proteoliposomes containing the MalFGK2 complex are diluted into an assay buffer containing radiolabeled [3H]this compound.[4] The reaction is initiated at a specific temperature (e.g., 23°C).[4]

-

Time-Course Sampling: At various time points, aliquots of the reaction mixture are removed.

-

Stopping the Reaction: The transport reaction is stopped by the addition of an ice-cold stop buffer and rapid filtration through a nitrocellulose filter.[4] The filter retains the proteoliposomes but allows the unincorporated radiolabeled this compound to pass through.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.[4]

-

Data Analysis: The amount of this compound transported is calculated based on the specific activity of the [3H]this compound and normalized to the amount of protein in the proteoliposomes.

ATPase Activity Assay

Objective: To measure the rate of ATP hydrolysis by the MalK subunits of the MalFGK2 complex.

Methodology:

-

Reaction Mixture: The purified MalFGK2 complex (either in detergent or reconstituted in proteoliposomes/nanodiscs) is incubated in a reaction buffer containing ATP and Mg2+.[13] To measure stimulated activity, this compound and purified MBP are also included.

-

Incubation: The reaction is incubated at a constant temperature (e.g., 37°C) for a defined period.[13]

-

Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. A common method is the malachite green assay, where a reagent containing malachite green and molybdate forms a colored complex with Pi, which can be quantified spectrophotometrically at around 620-660 nm.[15]

-

Standard Curve: A standard curve is generated using known concentrations of phosphate to convert the absorbance readings to the amount of Pi released.[13]

-

Calculation of Activity: The ATPase activity is calculated as the amount of Pi released per unit of time per amount of enzyme (e.g., nmol Pi/min/mg protein).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The cyclical mechanism of this compound transport across the inner membrane by the MalFGK2 ABC transporter.

Caption: Transcriptional regulation of the mal operon by the activator MalT and the inhibitory role of MalK.

Caption: A simplified workflow diagram for a this compound transport assay using reconstituted proteoliposomes.

Conclusion

The discovery and detailed characterization of the this compound transport system in E. coli have been pivotal in advancing our understanding of ABC transporters. The wealth of genetic, biochemical, and structural data has provided a molecular blueprint for how these ubiquitous machines couple ATP hydrolysis to the vectorial movement of substrates across biological membranes. The experimental protocols outlined in this guide represent the foundational techniques that have enabled these discoveries and continue to be refined for the study of other transport systems. For researchers in basic science and drug development, the this compound transporter remains a valuable model system for investigating the mechanisms of active transport and for developing strategies to modulate the function of related transporters of clinical importance.

References

- 1. Transmembrane Signaling in the this compound ABC Transporter MalFGK2-E: PERIPLASMIC MalF-P2 LOOP COMMUNICATES SUBSTRATE AVAILABILITY TO THE ATP-BOUND MalK DIMER - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Dependent Transcriptional Regulation of the mal Regulon by MalR in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Reconstitution of an ABC Transporter in Nanodiscs for use in Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Sequential Action of MalE and this compound Allows Coupling ATP Hydrolysis to Translocation in the MalFGK2 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A guide to membrane protein X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Large-scale purification, dissociation and functional reassembly of the this compound ATP-binding cassette transporter (MalFGK(2)) of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 12. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 13. A Step-by-step Method for the Reconstitution of an ABC Transporter into Nanodisc Lipid Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the this compound-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Natural Sources of Maltose in Plants and Grains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltose, a disaccharide composed of two α-glucose units, is a key carbohydrate in plant metabolism and a significant component in the human diet. Its natural occurrence in various plants and grains is primarily a result of starch degradation. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its quantification, and an exploration of the biochemical and signaling pathways governing its metabolism in plants.

Natural Sources of this compound in Plants and Grains

This compound is found in a variety of plant tissues, with particularly high concentrations in germinating seeds and certain fruits and vegetables. The process of malting, where grains are soaked in water to allow germination, significantly increases this compound content through the enzymatic breakdown of stored starch.[1]

Grains:

-

Barley: Sprouted barley is a rich source of this compound and is the primary ingredient in malt syrup, a natural sweetener.[2]

-

Wheat: Found in various wheat varieties, with this compound values in wheat flour ranging from 0.73% to 4.54%.[1]

-

Corn: Present in cornmeal and various corn varieties. The this compound content in some hybrid maize varieties can range from 0.83% to 2.71%.[3][4]

-

Ancient Grains: Various ancient grains are also natural sources of this compound.[1]

Fruits:

-

Peaches and Pears: These fruits are notable natural sources of this compound.[1][5]

-

Hawthorn: Different species of hawthorn fruits contain this compound in concentrations ranging from 0.42 to 1.12 g/100g .[6]

-

Apples: While generally low in fresh apples (not exceeding 100 mg/kg), the this compound content can increase in processed apple juice.[7]

Vegetables:

-

Sweet Potatoes: Among the richest natural sources of this compound, especially after cooking, which promotes the enzymatic breakdown of starch.[1][5] The this compound content in cooked sweet potatoes can range from 8.81% to 13.97% on a dry weight basis.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, cultivar, developmental stage, and processing methods. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Various Grains

| Grain | Cultivar/Type | This compound Content | Reference |

| Wheat Flour | 39 Indian Varieties | 0.73 - 4.54% (mean 2.53%) | |

| Maize Hybrids | Pegaso | 0.83% | [3] |

| Maize Hybrids | AG 9229 | 2.71% | [3] |

| Sweet Corn | Enhanced Variety | Highest among sweet corn types | [8] |

| Barley Malt | Two-row and Six-row | Varies with malting conditions | [9] |

| Malted Barley | Various Indian Cultivars | Diastatic power influences fermentable sugar content | [10] |

Table 2: this compound Content in Selected Fruits and Vegetables

| Plant | Condition | This compound Content (% of fresh weight unless stated otherwise) | Reference |

| Sweet Potato | Cooked | 10.26 - 15.60% | |

| Sweet Potato | Baked (dry weight basis) | 8.81 - 13.97% | |

| Hawthorn Fruits | Fresh | 0.42 - 1.12 g/100g | [6] |

| Apple | Fresh | < 100 mg/kg | [7] |

| Apple Juice | Concentrated | Average 164 mg/L | [7] |

| Mango | Fresh vs. Dried | Varies with drying temperature |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in plant and grain samples is crucial for research and quality control. Several analytical techniques are commonly employed.

High-Performance Thin-Layer Chromatography (HPTLC)

A rapid and cost-effective method for the quantification of this compound, particularly in samples like sweet potatoes.

Methodology:

-

Sample Preparation: Homogenize the plant/grain material and extract sugars with a suitable solvent (e.g., 80% ethanol). Centrifuge to remove solid debris.

-

Chromatography: Apply the extracted sample to an HPTLC plate (e.g., silica gel 60 F254).

-

Development: Develop the plate in a solvent system such as n-butanol:acetic acid:water (5:4:1, v/v/v).

-

Derivatization: Spray the plate with a reagent like p-anisaldehyde-sulphuric acid and heat to visualize the sugar spots.

-

Quantification: Scan the plate with a densitometer and quantify the this compound content by comparing the peak area with that of a this compound standard.

Capillary Electrophoresis (CE)

CE offers high resolution and sensitivity for the separation and quantification of underivatized sugars.

Methodology:

-

Sample Preparation: Extract sugars from the sample as described for HPTLC. The extract may require filtration before analysis.

-

Instrumentation: Use a CE system with a UV or diode array detector.

-

Separation: Employ a fused-silica capillary and an alkaline electrolyte buffer (e.g., 36 mM NaOH, 15 mM sorbic acid, 0.5 mM CTAB, pH 12).

-

Analysis: Inject the sample and apply a voltage (e.g., -16 kV). Detect the separated sugars based on their migration time.

-

Quantification: Determine the concentration of this compound by comparing the peak area to a calibration curve prepared with this compound standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and robust method for sugar analysis.

Methodology:

-

Sample Preparation: Prepare an aqueous extract of the sample and filter it through a 0.45 µm membrane.

-

Instrumentation: Utilize an HPLC system equipped with a refractive index (RI) or an evaporative light scattering detector (ELSD).

-

Chromatography: Use a column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20, v/v) is commonly used with an amino column.

-

Quantification: Identify and quantify this compound based on its retention time and peak area relative to a standard curve.

Enzymatic Assays

Enzymatic methods offer high specificity for this compound quantification.

Methodology:

-

Principle: this compound is hydrolyzed to glucose by the enzyme α-glucosidase (maltase). The resulting glucose is then quantified using a glucose-specific assay, often involving glucose oxidase and peroxidase, which produces a colored product.

-

Procedure: a. Incubate the sample extract with α-glucosidase to convert this compound to glucose. b. In a separate reaction, measure the initial glucose concentration in the sample without α-glucosidase treatment. c. Quantify the total glucose in the α-glucosidase-treated sample. d. Calculate the this compound concentration by subtracting the initial glucose concentration from the total glucose concentration and accounting for the stoichiometry (1 mole of this compound yields 2 moles of glucose).

Biochemical and Signaling Pathways

Starch Degradation to this compound

During germination and in photosynthetic tissues at night, stored starch is broken down into smaller sugars, with this compound being a primary product. This process involves the coordinated action of several enzymes.

Caption: Starch degradation pathway to this compound and glucose.

This compound Metabolism in the Cytosol

This compound produced in the chloroplasts is exported to the cytosol for further metabolism, primarily for the synthesis of sucrose, which is the main transport sugar in most plants.

Caption: this compound metabolism in the plant cell cytosol.

Generalized Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from a plant or grain sample.

Caption: Generalized workflow for this compound quantification.

This compound and Sugar Signaling

Beyond its role as a carbon source, this compound and other sugars act as signaling molecules that regulate plant growth, development, and stress responses.[11][12][13] The concentration of sugars is sensed by the plant, leading to downstream changes in gene expression and metabolic pathways.[12]

-

Interaction with Hormonal Signaling: Sugar signaling pathways exhibit extensive crosstalk with plant hormones such as abscisic acid (ABA), ethylene, and auxin, influencing processes like seed germination and seedling development.[11]

-

Key Regulators: Several key proteins are involved in sugar sensing and signaling, including:

-

Hexokinase (HXK): Acts as a glucose sensor.[12]

-

Snf1-related protein kinases (SnRKs): Involved in the response to low energy status.[13][14]

-

Target of Rapamycin (TOR) kinase: A central regulator of growth in response to nutrient and energy availability.[14]

-

Trehalose-6-phosphate (T6P): A signal of sucrose status.[14]

-

-

This compound-Specific Signaling: The this compound transporter, MEX1, is crucial for exporting this compound from the chloroplast.[15] Mutations in MEX1 lead to this compound accumulation in the chloroplast and impaired growth, highlighting the importance of proper this compound transport and metabolism.[15] While the direct sensing mechanism for this compound is less understood than that for glucose or sucrose, its metabolism is tightly regulated by circadian rhythms, day length, and temperature, suggesting a role in integrating environmental cues with carbon metabolism.[16]

Conclusion

This compound is a vital intermediate in plant carbohydrate metabolism, with its natural abundance in grains and certain fruits and vegetables holding significant implications for the food industry and human nutrition. The ability to accurately quantify this compound is essential for quality control and for advancing our understanding of plant biochemistry. Further research into the intricate signaling networks that govern this compound metabolism will be crucial for developing strategies to enhance crop yield and stress tolerance, and for exploring the potential of this compound and its derivatives in various applications, including drug development.

References

- 1. This compound: Good or Bad? [healthline.com]

- 2. wheatscience.mgcafe.uky.edu [wheatscience.mgcafe.uky.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Multi-layer molecular analysis reveals distinctive metabolomic and transcriptomic profiles of different sweet corn varieties [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Sugar Sensing and Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Transitioning to the Next Phase: The Role of Sugar Signaling throughout the Plant Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolite transport and associated sugar signalling systems underpinning source/sink interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The importance of this compound in transitory starch breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

The Integral Role of Maltase in the Hydrolysis of Maltose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltase, a vital α-glucosidase, plays a pivotal role in the final stages of carbohydrate digestion across a vast range of organisms, from bacteria to humans. Its primary function is the hydrolysis of the disaccharide maltose into two molecules of glucose, a fundamental monosaccharide for cellular energy production. This technical guide provides an in-depth exploration of the core aspects of maltase, including its mechanism of action, kinetic properties, and the methodologies employed for its study. A comprehensive understanding of maltase is not only crucial for fundamental biochemical research but also holds significant implications for drug development, particularly in the context of metabolic disorders such as diabetes.

Introduction

The enzymatic breakdown of complex carbohydrates into absorbable monosaccharides is a cornerstone of metabolic processes. Maltase (EC 3.2.1.20) is a key enzyme in this pathway, specifically targeting the α-1,4 glycosidic bond in this compound. In vertebrates, this activity is predominantly carried out by two intestinal brush border enzymes: maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI).[1][2] These enzymes are essential for the complete digestion of starch. Given their role in glucose production, they are significant targets for the development of inhibitors to manage postprandial hyperglycemia in diabetic patients.[2][3] This guide delves into the technical details of maltase function, providing researchers and drug development professionals with a consolidated resource of quantitative data, experimental protocols, and pathway visualizations.

Mechanism of Action

Maltase belongs to the glycoside hydrolase (GH) families, with mammalian maltases typically classified under GH family 13 and GH family 31.[4] The hydrolysis of the α-1,4 glycosidic bond in this compound by these enzymes generally follows a Koshland double-displacement mechanism.[4] This two-step process involves a nucleophilic attack by an enzymatic carboxylate residue on the anomeric carbon of one glucose unit, leading to the formation of a covalent glycosyl-enzyme intermediate and the release of the first glucose molecule. Subsequently, a water molecule, activated by an enzymatic acid/base catalyst, hydrolyzes the intermediate, releasing the second glucose molecule and regenerating the enzyme for another catalytic cycle.

Quantitative Data on Maltase Kinetics and Properties

The efficiency and characteristics of maltase can be quantified through various kinetic and physicochemical parameters. These values can vary significantly depending on the source of the enzyme.

Kinetic Parameters

The Michaelis-Menten constant (K_m), maximum velocity (V_max), and turnover number (k_cat) are fundamental parameters that describe the kinetics of an enzyme-catalyzed reaction.

| Enzyme Source | Substrate | K_m (mM) | V_max (U/mg or µmol/min/mg) | k_cat (s⁻¹) | Reference |

| Bacillus subtilis | This compound | 5 | Not Reported | Not Reported | [5] |

| Rat Liver | This compound (High-affinity site) | 0.43 | 0.691 | Not Reported | [6] |

| Rat Liver | This compound (Low-affinity site) | 57.7 | 2.888 | Not Reported | [6] |

| Soil Microorganisms | This compound | 0.8 - 6.5 | Not Reported | Not Reported | [7] |

| Human Caco2/TC7 cells | This compound | Not Reported | Not Reported | Not Reported | [8] |

Note: U represents one unit of enzyme activity, typically defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions.

Optimal pH and Temperature

The catalytic activity of maltase is highly dependent on pH and temperature.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Bacillus licheniformis KIBGE-IB4 | 6.5 | 45 | [9] |

| Bacillus subtilis P-11 | 6.0 | 45 | [5] |

| Partially Purified Maltase | 6.5 | 48 - 50 | [10] |

| Soil Maltase | 5.0 | >70 (activity decreases) | [7] |

Inhibitor Constants

The inhibitory constant (K_i) quantifies the potency of an inhibitor. A lower K_i value indicates a more potent inhibitor. Acarbose is a well-known α-glucosidase inhibitor used in the treatment of type 2 diabetes.

| Inhibitor | Enzyme Source | Inhibition Type | K_i (µM) | Reference |

| Acarbose | Not Specified | Competitive | Not Reported | [11] |

| B2-3'-O-gallate | Rhodiola crenulata | Mixed-competitive | 1.99 ± 0.02 | [1] |

| Epicatechin gallate (ECG) | Rhodiola crenulata | Mixed-competitive | 3.14 ± 0.04 | [1] |

| Epicatechin (EC) | Rhodiola crenulata | Mixed-competitive | 7.02 ± 0.26 | [1] |

| Quercetin | Rhodiola crenulata | Mixed-competitive | 7.81 ± 0.10 | [1] |

| Tangzhiqing (TZQ) | Not Specified | Competitive | Not Reported | [3] |

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the study of maltase. Below are detailed methodologies for enzyme purification and activity assays.

Purification of Maltase-Glucoamylase from Rat Intestinal Mucosa

This protocol describes a method for the solubilization and purification of maltase-glucoamylase to homogeneity.[12]

-

Homogenization: Scrape the intestinal mucosa from the small intestine of rats. Homogenize the tissue in a suitable buffer (e.g., 1 M Tris/HCl, pH 7.5).

-

Solubilization: Treat the homogenate with papain to release the membrane-bound maltase-glucoamylase.

-

Centrifugation: Centrifuge the digest at high speed (e.g., 105,000 x g for 1 hour) to pellet cellular debris.

-

Chromatography:

-

Gel Filtration: Subject the supernatant to gel filtration chromatography (e.g., using Sephadex G-200) to separate proteins based on size.

-

Ion Exchange: Further purify the maltase-containing fractions using anion-exchange chromatography (e.g., on DEAE-cellulose).

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Maltase Activity Assay: Spectrophotometric Method using an Artificial Substrate

This assay utilizes the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (PNPG) to determine maltase activity.[13]

-

Reagent Preparation:

-

Assay Buffer: 0.067 M Potassium phosphate buffer, pH 6.8, containing 0.001 M dithiothreitol (DTT).

-

Substrate Solution: 0.01 M PNPG in assay buffer.

-

Enzyme Solution: Dilute the purified maltase in cold assay buffer to a concentration that yields a linear rate of absorbance change.

-

-

Assay Procedure:

-

Set a spectrophotometer to 400 nm and 37°C.

-

In a cuvette, mix 2.8 mL of assay buffer and 0.1 mL of substrate solution.

-

Incubate for 5-7 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix.

-

Record the increase in absorbance at 400 nm for 5-6 minutes. The product, p-nitrophenol, absorbs at this wavelength.

-

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance, the molar extinction coefficient of p-nitrophenol, and the dilution factor.

Maltase Activity Assay: Glucose Oxidase-Peroxidase Coupled Method

This method measures the glucose produced from the hydrolysis of the natural substrate, this compound.[4][7]

-

Reagent Preparation:

-

Assay Buffer: 67 mM Sodium acetate buffer, pH 5.0.

-

Substrate Solution: 50 mM this compound in assay buffer.

-

Enzyme Solution: Purified maltase in a suitable buffer.

-

Glucose Oxidase-Peroxidase (GOPOD) Reagent: A commercial reagent containing glucose oxidase, peroxidase, and a chromogen (e.g., o-dianisidine or 4-aminoantipyrine).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, mix the enzyme solution with the this compound substrate solution.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by heat inactivation or by adding a stop solution (e.g., Tris buffer, which inhibits maltase).[4]

-

-

Glucose Quantification:

-

Add the GOPOD reagent to the reaction mixture.

-

Incubate at 37°C for a specified time (e.g., 20 minutes) to allow for color development.

-

Measure the absorbance at the wavelength specified for the chromogen used (e.g., 420 nm for o-dianisidine).

-

-

Calculation: Determine the amount of glucose produced by comparing the absorbance to a standard curve generated with known concentrations of glucose.

Visualizations of Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.

This compound Hydrolysis Pathway

Caption: Enzymatic hydrolysis of this compound into two glucose molecules by maltase.

Experimental Workflow for Maltase Characterization

References

- 1. Characterization of Maltase and Sucrase Inhibitory Constituents from Rhodiola crenulata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis for Substrate Selectivity in Human Maltase-Glucoamylase and Sucrase-Isomaltase N-terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Altering the inhibitory kinetics and molecular conformation of maltase by Tangzhiqing (TZQ), a natural α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ableweb.org [ableweb.org]

- 5. Purification and some properties of an extracellular maltase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the maltase activity of glucosidase II from rat liver. Kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Soil maltase activity by a glucose oxidase–perioxidase system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scienceopen.com [scienceopen.com]

- 10. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 11. researchgate.net [researchgate.net]

- 12. Purification of rat intestinal maltase/glucoamylase and its anomalous dissociation either by heat or by low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Maltase - Assay | Worthington Biochemical [worthington-biochem.com]

An In-depth Technical Guide to the Maltose Catabolic Process in Yeast

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular mechanisms underlying the maltose catabolic process in the model organism Saccharomyces cerevisiae. It includes a detailed examination of the genetic and regulatory networks, quantitative data on key enzymatic activities, and detailed protocols for relevant experimental procedures. The signaling pathways governing this compound utilization and its regulation are also visually represented.

Core Molecular Process of this compound Catabolism

The breakdown of this compound in Saccharomyces cerevisiae is a well-regulated process involving the coordinated action of several genes organized into polymeric loci known as the MAL loci.[1][2] There are five such loci identified: MAL1, MAL2, MAL3, MAL4, and MAL6.[1][2] For a yeast cell to ferment this compound, it must possess at least one functional MAL locus.[1][2]

Each active MAL locus is a complex containing three essential genes:

-

MALx1 : Encodes a this compound permease, which is a transmembrane protein responsible for the active transport of this compound into the cell. This transport is an H+-symport mechanism.

-

MALx2 : Encodes an intracellular α-glucosidase, commonly known as maltase. This enzyme catalyzes the hydrolysis of this compound into two molecules of glucose.

-

MALx3 : Encodes a transcriptional activator protein (MAL-activator) that is essential for the this compound-inducible expression of the MALx1 and MALx2 genes.[1][2]

The catabolic process begins with the transport of extracellular this compound into the yeast cell by the this compound permease. Once inside the cytoplasm, maltase cleaves the disaccharide into glucose, which then enters the glycolytic pathway to be metabolized for energy production.

Quantitative Data on this compound Catabolism

The efficiency of this compound catabolism is dependent on the kinetic properties of the this compound permease and maltase enzymes. The following tables summarize key quantitative data reported in the literature.

Table 1: Kinetic Parameters of this compound Permease in Saccharomyces cerevisiae

| Permease | Strain | Km for this compound (mM) | Vmax (nmol/min/mg dry weight) | Reference |

| Mal21p | Laboratory Strain | ~5 | Not specified | [3] |

| Agt1p | Laboratory Strain | ~18 | Not specified | [3] |

| High-affinity system | Industrial Strain | ~4 | Not specified | [3] |

| Low-affinity system | Industrial Strain | ~11 | Not specified | [3] |

| Mal61p | Laboratory Strain | ~2-4 | 43 ± 6 | [4] |

| Agt1p | Laboratory Strain | 36 ± 2 | Not specified | [4] |

Table 2: Kinetic Parameters of Maltase in Saccharomyces cerevisiae

| Strain | Km for this compound (mM) | Vmax | Reference |

| Not specified | Not specified | Not specified |

(Note: Specific Vmax values for maltase are not consistently reported in the initial search results and would require further targeted literature review to populate this table comprehensively.)

Table 3: Regulation of MAL Gene Expression

| Condition | Gene | Fold Change in Expression | Reference |

| Glucose Repression | MAL61 | Repressed | [2] |

| Glucose Repression | MAL62 | Repressed | [2] |

| Glucose Repression | MAL63 | Repressed | [2] |

| This compound Induction | MAL genes | Induced | [5] |

Signaling Pathways

The utilization of this compound is tightly regulated by the presence of this compound (induction) and the availability of glucose (repression).

This compound Utilization Pathway

The general pathway for this compound uptake and breakdown is illustrated below.

Glucose Repression of MAL Genes

Glucose is the preferred carbon source for yeast, and its presence represses the expression of genes required for the utilization of alternative sugars like this compound. This regulation occurs through multiple pathways.

A primary mechanism of glucose repression is mediated by the transcriptional repressor Mig1.

References

- 1. SNF1/AMPK pathways in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MIG1-dependent and MIG1-independent glucose regulation of MAL gene expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Polymenis Lab - Yeast Protein Extracts [sites.google.com]

- 4. covaris.com [covaris.com]

- 5. Conventional and emerging roles of the energy sensor Snf1/AMPK in Saccharomyces cerevisiae [microbialcell.com]

The Pivotal Role of Maltose in Cellular Nutrition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltose, a disaccharide composed of two α-glucose units, has long been recognized as a key intermediate in the digestion of starch. However, its direct biological importance in cellular nutrition, particularly in the context of in vitro cell culture and biopharmaceutical production, is a subject of growing interest. This technical guide provides an in-depth exploration of the multifaceted role of this compound in cell nutrition, from its metabolic pathways to its application as a supplemental or primary carbon source in cell culture media. We delve into the transport mechanisms that facilitate its entry into various cell types, the enzymatic machinery responsible for its hydrolysis, and the downstream metabolic fate of its glucose constituents. Furthermore, this guide offers detailed experimental protocols for the quantification of this compound uptake and metabolism, alongside a comprehensive summary of relevant quantitative data to support empirical research in this area. Visualized signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

As an easily digestible carbohydrate, this compound serves as a crucial source of glucose, the primary fuel for most living organisms.[1][2] In animals, the enzymatic breakdown of dietary starch yields this compound, which is then hydrolyzed into glucose and readily absorbed into the bloodstream.[2][3][4] This fundamental process underscores the importance of this compound in systemic energy homeostasis.

In the realm of biotechnology and pharmaceutical development, the nutritional requirements of cultured cells are of paramount importance for robust growth, viability, and productivity. While glucose has traditionally been the carbohydrate of choice in cell culture media, its rapid consumption can lead to the accumulation of lactate, a metabolic byproduct that can inhibit cell growth and reduce recombinant protein yields.[5] This has prompted researchers to explore alternative carbon sources, with this compound emerging as a promising candidate. Its slower metabolism can lead to reduced lactate production and a more sustained energy supply, proving beneficial for sensitive cell lines and long-term cultures.[5][6] This guide will provide a comprehensive overview of the biological significance of this compound in cellular nutrition, with a particular focus on its applications in in vitro cell culture systems.

This compound Metabolism and Cellular Energetics

The central role of this compound in cellular energy production lies in its efficient conversion to glucose. This process is initiated by the action of maltase enzymes, which catalyze the hydrolysis of the α-1,4 glycosidic bond linking the two glucose molecules.[7][8][9]

Enzymatic Hydrolysis of this compound

In mammals, the key enzyme responsible for this compound digestion is maltase-glucoamylase (MGAM), an α-glucosidase located in the brush border of the small intestine.[10][11] MGAM, in concert with sucrase-isomaltase, plays a critical role in the final steps of starch digestion.[12] The glucose molecules released from this compound hydrolysis are then transported into the enterocytes and subsequently enter the bloodstream to be distributed to various tissues.[3]

Within the cellular environment, particularly in organisms like yeast, intracellular maltases perform a similar function, breaking down imported this compound to provide glucose for glycolysis and subsequent ATP production.[13]

Glycolysis and Energy Production

Once hydrolyzed, the resulting glucose molecules enter the glycolytic pathway, a series of enzymatic reactions that convert glucose into pyruvate. This process generates a net gain of ATP and NADH, which can be further utilized in cellular respiration to produce a substantial amount of ATP. The complete oxidation of glucose through glycolysis, the citric acid cycle, and oxidative phosphorylation is the primary mechanism by which cells derive energy from carbohydrates.

Cellular Transport of this compound

The entry of this compound into cells is a critical step for its utilization and is mediated by specific transport proteins. The mechanisms of this compound transport vary across different organisms.

ABC Transporter in Bacteria

In many bacteria, such as Escherichia coli, this compound is transported across the inner membrane by an ATP-binding cassette (ABC) transporter system, the MalFGK2 complex.[14][15] This system utilizes a periplasmic this compound-binding protein (MalE) that captures this compound and delivers it to the transmembrane MalF and MalG subunits. The hydrolysis of ATP by the MalK subunits provides the energy for the conformational changes required to translocate this compound into the cytoplasm.[14][15]

Proton Symport in Yeast

In the yeast Saccharomyces cerevisiae, this compound is transported across the plasma membrane via a proton symport mechanism.[13] This active transport system utilizes the proton motive force to drive the uptake of this compound against its concentration gradient. For each molecule of this compound transported into the cell, a proton is co-transported.[13]

Transport in Mammalian Cells

The mechanism of this compound transport into mammalian cells is less well-characterized. While it has been demonstrated that some mammalian cell lines, such as Chinese Hamster Ovary (CHO) and HEK293 cells, can consume this compound from the culture medium, a specific this compound transporter has not yet been identified.[5] It is hypothesized that a yet-to-be-discovered transporter or non-specific uptake mechanisms may be involved.

This compound in Cell Culture and Biopharmaceutical Production

The use of this compound as an alternative or supplementary carbon source in mammalian cell culture for the production of recombinant proteins is an area of active research. The rationale behind this approach is to mitigate the negative effects of high glucose concentrations.

Advantages of this compound in Cell Culture

-

Reduced Lactate Production: The slower metabolic rate of this compound compared to glucose can lead to a reduction in the production of lactate, a cytotoxic byproduct that can inhibit cell growth and protein production.[5]

-

Sustained Energy Supply: this compound can act as a slow-release source of glucose, providing a more stable and sustained supply of energy for the cells over an extended period.[6]

-

Increased Titer of Recombinant Proteins: Studies have shown that supplementing CHO cell cultures with this compound can lead to improvements in the titer of recombinant monoclonal antibodies.[5]

Quantitative Data on this compound Metabolism in Cell Culture

The following table summarizes key quantitative data related to this compound metabolism in various cell lines.

| Parameter | Cell Line | Value | Reference |

| Specific this compound Consumption Rate | CHO-K1 | 0.257 ng/cell/day | [5] |

| Maximum Specific this compound Consumption Rate (q s_max) | CHO-K1 | 0.257 ng/cell/day | [14] |

| Affinity Constant (Ks) for this compound | CHO-K1 | 7.03 g/L | [14] |

| Km for this compound Transport | Saccharomyces cerevisiae | 1-5 mM | [10] |

| Km for this compound Transport | Thermococcus litoralis | 22 nM | [2] |

| Vmax for this compound Uptake | Thermococcus litoralis | 3.2-7.5 nmol/min/mg of protein | [2] |